2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
Description
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCPUCDQWQRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are used for esterification and amidation reactions.
Major Products
Oxidation: 2-[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid.
Reduction: Dihydro-2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Anticancer Applications
Research indicates that thiazole derivatives, including 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant anticancer activity. A study demonstrated that various thiazole compounds were synthesized and tested against different cancer cell lines, revealing promising results.
Case Study: Anticancer Activity Assessment
In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound showed strong selectivity with IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Apoptosis % |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | High |
| Compound 20 | U251 (glioblastoma) | Not reported | Moderate |
| Compound 22 | HT29 (colon cancer) | 10–30 | High |
Antibacterial Properties
The antibacterial efficacy of thiazole derivatives has also been explored extensively. Recent studies have shown that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
A separate investigation focused on the antibacterial properties of phenylthiazole derivatives against Staphylococcus epidermidis. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 42 | Staphylococcus epidermidis | 0.09 | Excellent |
| Compound 53 | Mycobacterium tuberculosis | Not reported | Moderate |
Antioxidant Studies
Antioxidant properties are another area where thiazole compounds have shown potential. The ability to scavenge free radicals is crucial for developing therapeutic agents against oxidative stress-related diseases.
Case Study: Antioxidant Activity
In a study published in ACS Omega, researchers synthesized various thiazole derivatives and evaluated their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain compounds displayed significant antioxidant activity, suggesting their potential for therapeutic use .
Table 3: Antioxidant Activity of Thiazole Derivatives
| Compound ID | DPPH Scavenging % | IC50 (µM) |
|---|---|---|
| Compound A | 75% | 15 |
| Compound B | 60% | 25 |
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in microorganisms. Additionally, it may interact with inflammatory mediators, reducing inflammation .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, increasing electron density on the phenyl ring compared to fluorine (electron-withdrawing) in . This may enhance lipophilicity and membrane permeability .
- Functional Group Diversity : Amide-containing derivatives () exhibit distinct pharmacokinetic profiles due to hydrogen-bonding capabilities, contrasting with the carboxylic acid moiety in the target compound .
Tyrosinase Inhibition :
highlights the role of hydroxyphenyl and methoxyphenyl derivatives in tyrosinase inhibition. For example:
- 2-(4-Hydroxyphenyl)ethanol (compound 5): 12.7% inhibition at 4 mM.
- 2-(2-Methoxyphenyl)ethanol (compound 8): 12.7% inhibition at 4 mM.
- 2-(3-Methoxyphenyl)ethanol (compound 9): 6.7% inhibition at 4 mM.
The ortho-methoxy substitution (compound 8) shows comparable activity to the para-hydroxyl analog (compound 5), suggesting steric and electronic effects balance each other. The target compound’s thiazole-acetic acid scaffold may further modulate activity through additional binding interactions .
Anti-Inflammatory and Antioxidant Effects :
Hydroxyphenyl acetic acid derivatives (e.g., in ) demonstrate anti-inflammatory properties.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Insights :
- Toxicity profiles (e.g., ’s “Harmful if swallowed”) suggest similar handling precautions for structurally related compounds .
Biological Activity
2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a thiazole ring and a methoxyphenyl substituent, contributing to its potential therapeutic applications. Research indicates that it exhibits significant antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and cytotoxic effects .
- Chemical Formula : C₁₂H₁₁NO₃S
- Molecular Weight : 249.29 g/mol
- CAS Number : 23353-14-2
- Melting Point : 105–107 °C
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.23 mg/mL against various bacterial strains such as Bacillus cereus and Escherichia coli .
- The compound's structural features enhance its interaction with microbial targets, leading to effective inhibition of growth.
Analgesic and Anti-inflammatory Effects
The compound has shown promise in pain management and inflammation reduction:
- Studies indicate that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- The presence of the methoxy group is believed to enhance its analgesic properties.
Antitumor Activity
Thiazole derivatives are recognized for their cytotoxic effects against cancer cells:
- In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines, with IC50 values often below that of standard chemotherapeutics like doxorubicin .
- The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance antitumor efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- It may act as a negative allosteric modulator of certain receptors (e.g., GluA2 AMPA receptors), affecting receptor activity and downstream signaling pathways .
- Its interaction with enzymes involved in inflammatory pathways underscores its potential as an anti-inflammatory agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of thiazole derivatives against several pathogens. The results indicated:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.23 | Bacillus cereus |
| Compound 2 | 0.47 | Escherichia coli |
| Compound 3 | 0.08 | Trichophyton viride |
Study on Cytotoxicity
Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines:
| Cell Line | IC50 (µg/mL) | Comparison Drug |
|---|---|---|
| Jurkat | <1.61 | Doxorubicin |
| A-431 | <1.98 | Doxorubicin |
These findings highlight the potential of thiazole derivatives as effective anticancer agents.
Q & A
Q. What are the established synthetic routes for 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Coupling the thiazole intermediate with an acetic acid derivative using reagents like chloroacetic acid under alkaline conditions (e.g., NaOH/EtOH reflux) .
- Critical Parameters:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Catalysts: Triethylamine (TEA) or similar bases improve coupling yields .
- Temperature control: Reactions often require reflux (70–90°C) to avoid side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- 1H/13C NMR:
- Thiazole protons appear as doublets in δ 7.2–8.1 ppm.
- The acetic acid moiety shows a singlet for the methylene group (δ 3.6–3.8 ppm) and a carboxylic proton (δ ~12.5 ppm, broad) .
- IR Spectroscopy:
- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
- Peaks at 1250–1100 cm⁻¹ confirm C-O-C (methoxy group) .
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 263.3 (C₁₂H₁₁NO₃S) with fragmentation patterns indicating thiazole ring cleavage .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between thiazole intermediates and acetic acid derivatives?
Methodological Answer:
- Coupling Agent Screening: Test reagents like EDC/HOBt or DCC for carbodiimide-mediated activation.
- Solvent Polarity: Higher polarity solvents (e.g., DMSO) may improve solubility of intermediates.
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress and adjust stoichiometry .
- Post-Reaction Workup: Acidification (HCl) to precipitate the product and purify via recrystallization (ethanol/water) .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare predicted vs. observed degradation pathways (e.g., hydrolysis of the thiazole ring).
- Thermal Analysis: Use DSC/TGA to identify decomposition temperatures and correlate with computational stability indices .
- pH-Dependent Stability Studies: Test aqueous stability across pH 2–9 to identify optimal storage conditions .
Q. What in vitro models are suitable for evaluating the bioactivity of this thiazole-acetic acid derivative against inflammatory targets?
Methodological Answer:
- COX-1/COX-2 Inhibition Assays: Measure IC₅₀ values using fluorometric kits, comparing inhibition to standard NSAIDs (e.g., indomethacin) .
- Cytokine Profiling: Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA to assess anti-inflammatory effects.
- Structural Analogs: Benchmark against related compounds (e.g., 2-(4-methoxyphenyl)thiazole derivatives) to establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
